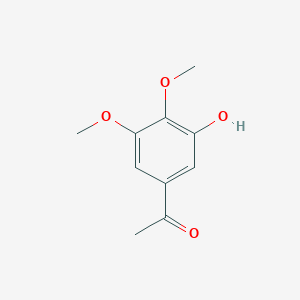
1-(3-Methoxybenzyl)piperazine dihydrochloride
Descripción general
Descripción
1-(3-Methoxybenzyl)piperazine dihydrochloride is a solid compound . It is used as an arylpiperazine compound, which is an important intermediate in the preparation of various pharmaceuticals . It is used to treat conditions such as depression and post-traumatic stress .
Molecular Structure Analysis
The molecular formula of this compound is C12H20Cl2N2O . Its average mass is 279.206 Da and its monoisotopic mass is 278.095276 Da .Aplicaciones Científicas De Investigación
Chemical Properties and Metabolic Pathways
Recent studies have shown that several arylpiperazine derivatives, including 1-(3-Methoxybenzyl)piperazine, have reached clinical application stages, primarily for treating depression, psychosis, or anxiety. These compounds undergo extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. The metabolites are known for their variety of serotonin receptor-related effects, although some also show affinity for other neurotransmitter receptors. This extensive distribution in tissues, including the brain, highlights the compound's relevance in pharmacology and its potential for broader applications beyond its initial psychotherapeutic use (Caccia, 2007).
Therapeutic Uses and Potential
Piperazine derivatives, including 1-(3-Methoxybenzyl)piperazine, are found in a wide range of drugs with therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory. Modifications to the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. This underscores the versatility of piperazine derivatives in drug development and their potential to be tailored for specific therapeutic applications (Rathi et al., 2016).
Anti-mycobacterial Activity
Notably, piperazine derivatives, including 1-(3-Methoxybenzyl)piperazine, have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights their role in developing new anti-mycobacterial agents, offering a promising direction for addressing tuberculosis and related diseases (Girase et al., 2020).
Drug Development and SAR Insights
Research into the structural and pharmacological diversity of piperazine derivatives has led to the identification of novel compounds with potential applications across various therapeutic areas. The piperazine core structure is instrumental in the rational design of new pharmacophores, illustrating the compound's central role in medicinal chemistry and drug discovery processes (Mohammed et al., 2015).
Safety and Hazards
This compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H412 - Harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14;;/h2-4,9,13H,5-8,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERRHMQAACDEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B3375721.png)
![5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3375729.png)


![1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3375755.png)


